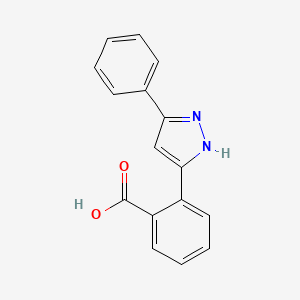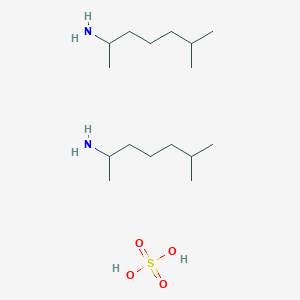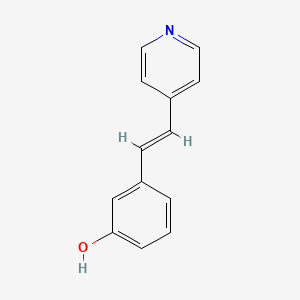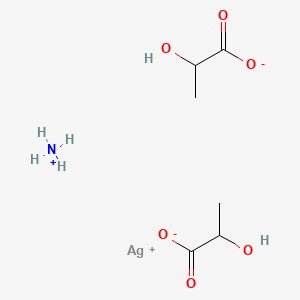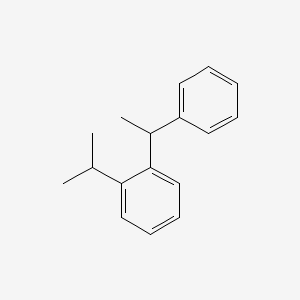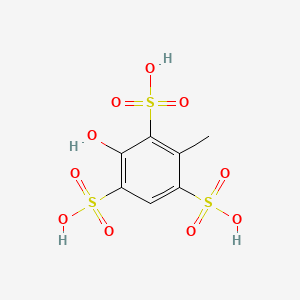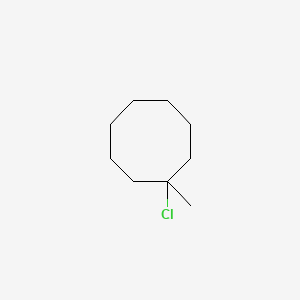
Octyl hydrogen phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl hydrogen phosphonate is an organophosphorus compound characterized by the presence of an octyl group attached to a phosphonate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The structure of this compound includes a phosphorus atom bonded to three oxygen atoms and one carbon atom from the octyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl hydrogen phosphonate can be synthesized through the reaction of octyl alcohol with phosphorus trichloride, followed by hydrolysis. The general reaction involves the formation of an intermediate octyl phosphite, which is then hydrolyzed to yield this compound. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Octyl hydrogen phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphonic acid and octyl alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound to octyl phosphonic acid.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles replace one of the oxygen atoms bonded to phosphorus.
Major Products Formed:
Hydrolysis: Phosphonic acid and octyl alcohol.
Oxidation: Octyl phosphonic acid.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Octyl hydrogen phosphonate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives have potential as enzyme inhibitors and antimicrobial agents.
Medicine: this compound derivatives are explored for their potential in drug development, particularly as antiviral and anticancer agents.
Industry: It is used in the formulation of flame retardants, plasticizers, and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of octyl hydrogen phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Methylphosphonic acid: Similar in structure but with a methyl group instead of an octyl group.
Ethylphosphonic acid: Contains an ethyl group in place of the octyl group.
Butylphosphonic acid: Features a butyl group instead of an octyl group.
Uniqueness: Octyl hydrogen phosphonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain phosphonates. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that shorter-chain phosphonates may not be able to fulfill.
Properties
CAS No. |
35103-75-4 |
|---|---|
Molecular Formula |
C8H18O3P+ |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
hydroxy-octoxy-oxophosphanium |
InChI |
InChI=1S/C8H17O3P/c1-2-3-4-5-6-7-8-11-12(9)10/h2-8H2,1H3/p+1 |
InChI Key |
YFALXUFMKRZHTO-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCO[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



